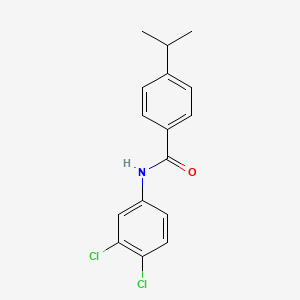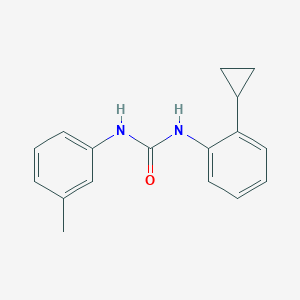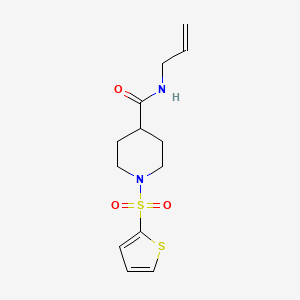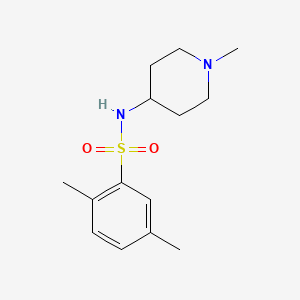![molecular formula C21H18N2O2 B5794810 4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
4-[(4-biphenylylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-biphenylylacetyl)amino]benzamide, also known as BBABA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBABA belongs to the class of benzamides and has a molecular weight of 365.42 g/mol.
作用機序
The exact mechanism of action of 4-[(4-biphenylylacetyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
In neurodegenerative diseases, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. By activating this pathway, this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell growth and proliferation, and alter gene expression. In neurodegenerative diseases, this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
実験室実験の利点と制限
One advantage of using 4-[(4-biphenylylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications, particularly in cancer and neurodegenerative disease research. This compound has been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research.
However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cell lines, which may limit its therapeutic potential. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on 4-[(4-biphenylylacetyl)amino]benzamide. One area of research is the optimization of its therapeutic effects, particularly in cancer and neurodegenerative disease research. This may involve the development of more potent derivatives of this compound or the identification of specific molecular targets for its action.
Another area of research is the investigation of the potential toxicity of this compound and its derivatives. This may involve the evaluation of their effects on normal cell lines and the identification of potential side effects.
Overall, this compound is a promising compound for scientific research, with potential therapeutic applications in cancer and neurodegenerative disease research. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
合成法
4-[(4-biphenylylacetyl)amino]benzamide can be synthesized through a multistep process, starting from the reaction of 4-aminobenzoic acid with 4-biphenylylcarboxylic acid. The resulting intermediate is then reacted with acetyl chloride to form 4-[(4-biphenylylacetyl)amino]benzoic acid, which is subsequently converted to this compound through the reaction with thionyl chloride and ammonia.
科学的研究の応用
4-[(4-biphenylylacetyl)amino]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, this compound has been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau, which are associated with Alzheimer's disease.
特性
IUPAC Name |
4-[[2-(4-phenylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKABHUDVVRZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)



![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)


![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)
